Product packaging for 1-Bromo-6-fluorodibenzo[b,d]furan(Cat. No.:)

1-Bromo-6-fluorodibenzo[b,d]furan

Cat. No.: B12818531
M. Wt: 265.08 g/mol
InChI Key: CVBPBKGCEWGRAJ-UHFFFAOYSA-N
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Description

1-Bromo-6-fluorodibenzo[b,d]furan is a high-value, multi-functional halogenated heterocyclic compound that serves as a critical synthetic intermediate in advanced materials science and medicinal chemistry research. Its structure incorporates a rigid dibenzofuran core, which is an electron-rich heteroaromatic system, strategically functionalized with bromine and fluorine atoms at the 1 and 6 positions, respectively. This specific substitution pattern makes it an ideal precursor for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig animations. The bromine atom acts as an excellent leaving group for these transformations, while the fluorine atom can be used to fine-tune electronic properties, lipophilicity, and metabolic stability. A primary application of this compound is in the research and development of organic electronic materials. Dibenzofuran derivatives are widely investigated as core components in Organic Light-Emitting Diodes (OLEDs), where they function as host materials, electron transporters, or emitters in the light-emitting layers. The incorporation of halogen atoms allows researchers to systematically modify the HOMO/LUMO energy levels and the charge-transport characteristics of the resulting materials. Furthermore, the furan moiety is a privileged scaffold in drug discovery, found in numerous pharmacologically active compounds with documented antibacterial, antifungal, anticancer, and anti-inflammatory activities. The presence of the fluorine atom is of particular interest in medicinal chemistry, as it can enhance membrane permeability and influence binding affinity to biological targets. Researchers value this reagent for its versatility in synthesizing novel compounds for performance testing in optoelectronic devices and for probing biological pathways. Proper handling procedures should be observed, and this chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrFO B12818531 1-Bromo-6-fluorodibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrFO

Molecular Weight

265.08 g/mol

IUPAC Name

1-bromo-6-fluorodibenzofuran

InChI

InChI=1S/C12H6BrFO/c13-8-4-2-6-10-11(8)7-3-1-5-9(14)12(7)15-10/h1-6H

InChI Key

CVBPBKGCEWGRAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C2C(=CC=C3)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 1 Bromo 6 Fluorodibenzo B,d Furan and Its Analogs

Reactivity Profiles of Bromine and Fluorine Substituents

The bromine and fluorine atoms on the dibenzofuran (B1670420) scaffold exhibit differential reactivity, which is fundamental to the selective derivatization of the molecule. The carbon-bromine (C-Br) bond is generally weaker and less polarized than the carbon-fluorine (C-F) bond. reddit.comquora.com This difference is a key determinant in reactions such as halogen-metal exchange and palladium-catalyzed couplings, where the C-Br bond is preferentially cleaved. Conversely, the high electronegativity of fluorine makes the C-F bond exceptionally strong and generally unreactive under these conditions, but it can activate the attached carbon for nucleophilic attack under specific circumstances. masterorganicchemistry.com

Halogen-Metal Exchange Reactions and Subsequent Transformations

Halogen-metal exchange is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be treated with various electrophiles to introduce new functional groups. wikipedia.org In the case of 1-bromo-6-fluorodibenzo[b,d]furan, the significant difference in reactivity between bromine and fluorine allows for a highly selective exchange.

The general order of reactivity for halogens in these exchanges is I > Br > Cl >> F. wikipedia.orgprinceton.edu Consequently, treatment of this compound with organolithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (typically -78 °C or lower) results in the selective exchange of the bromine atom, leaving the fluorine atom untouched. acs.orgnih.govharvard.edu This generates a 6-fluoro-1-lithiodibenzo[b,d]furan intermediate. This species is a potent nucleophile and can be subsequently reacted with a wide array of electrophiles.

Table 1: Examples of Subsequent Transformations Following Halogen-Metal Exchange

ElectrophileProductTransformation Type
DMF (Dimethylformamide)6-Fluoro-dibenzo[b,d]furan-1-carbaldehydeFormylation
CO₂ (Carbon dioxide)6-Fluoro-dibenzo[b,d]furan-1-carboxylic acidCarboxylation
B(OMe)₃ (Trimethyl borate)(6-Fluorodibenzo[b,d]furan-1-yl)boronic acidBorylation
R-X (Alkyl halide)1-Alkyl-6-fluorodibenzo[b,d]furanAlkylation

This selectivity is crucial for the controlled, stepwise functionalization of the dibenzofuran core, enabling the synthesis of complex derivatives that would be difficult to access through other means. The use of magnesium-based reagents, such as isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with lithium chloride (LiCl), can also effect Br/Mg exchange, offering an alternative with different reactivity profiles and tolerance for certain functional groups. nih.gov

Palladium-Catalyzed Coupling Reactions at Halogenated Positions for Diversification of the Dibenzo[b,d]furan Framework

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orglibretexts.orgrsc.org The reactivity of aryl halides in these reactions follows the general trend: I > OTf > Br >> Cl > F. libretexts.org This predictable reactivity allows for the chemoselective functionalization of dihalogenated substrates like this compound.

The C-Br bond at the 1-position is significantly more reactive in oxidative addition to a Pd(0) center than the C-F bond at the 6-position. This allows for selective coupling at the C-1 position while preserving the C-6 fluorine for potential subsequent transformations. For instance, a Suzuki coupling with an arylboronic acid would yield a 1-aryl-6-fluorodibenzo[b,d]furan. Similarly, a Buchwald-Hartwig amination could be used to introduce an amine at the 1-position. wikipedia.orgsynthesisspotlight.comrsc.org

Table 2: Chemoselective Palladium-Catalyzed Reactions

Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / Base1-Aryl-6-fluorodibenzo[b,d]furan
Buchwald-HartwigR₂NHPd₂(dba)₃ / Ligand / BaseN,N-Dialkyl-6-fluorodibenzo[b,d]furan-1-amine
StilleAr-Sn(Bu)₃Pd(PPh₃)₄1-Aryl-6-fluorodibenzo[b,d]furan
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Base1-(Alkynyl)-6-fluorodibenzo[b,d]furan

To achieve coupling at the less reactive C-F bond, more forcing reaction conditions or specialized catalyst systems designed for C-F activation would be required, typically after the C-Br bond has already been functionalized. nih.gov

Nucleophilic Substitution Reactions Involving Halogen Moieties

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. libretexts.orgyoutube.com However, the reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the dibenzofuran ring itself is not sufficiently electron-deficient to facilitate SNAr under standard conditions.

For this compound, without additional activating groups (like nitro groups), nucleophilic substitution of either halogen is challenging. However, if the molecule were to be functionalized with a strong electron-withdrawing group, for instance, a nitro group at a position ortho or para to the fluorine, the C-F bond would become the more likely site for nucleophilic attack compared to the C-Br bond. nih.govnih.gov

Reactions of the Dibenzo[b,d]furan Ring System with Halogenation

Beyond transformations at the existing halogenated positions, the aromatic rings of the dibenzofuran core are themselves susceptible to further reaction, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on Halogenated Dibenzo[b,d]furans

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the aromatic ring. pressbooks.pub In dibenzofuran, the positions most susceptible to electrophilic attack are C-2, C-8, C-3, and C-7. The presence of the bromine and fluorine substituents influences both the rate and the regioselectivity of further substitution.

Halogens are deactivating groups due to their inductive electron-withdrawing effect, making halogenated dibenzofurans less reactive towards electrophiles than the parent dibenzofuran. However, they are also ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex). pressbooks.pubyoutube.com

In this compound, both the bromine and the fluorine will direct incoming electrophiles to the positions ortho and para to themselves.

Bromine at C-1: Directs to C-2 (ortho) and C-4 (para).

Fluorine at C-6: Directs to C-7 (ortho) and C-9 (ortho, relative to the furan (B31954) oxygen) and C-4 (para).

The directing effects are complex and can lead to a mixture of products. The C-2, C-4, and C-7 positions are all activated by at least one of the halogens. The precise outcome of a reaction like nitration or further halogenation would depend on the specific reagents and conditions, with steric hindrance also playing a role. The stronger π-donating ability of fluorine compared to bromine might slightly favor substitution directed by the fluorine atom, although its stronger inductive effect is a competing factor. libretexts.org

Radical Reactions and Their Role in Dibenzo[b,d]furan Chemistry

The halogenated dibenzofuran framework can participate in radical reactions. One important pathway is the formation of radical anions, typically through the addition of an electron from a reducing agent. rsc.orgnih.gov These radical anions can undergo further reactions, such as cleavage of the carbon-halogen bond. The C-Br bond, being weaker, would be expected to cleave more readily than the C-F bond upon formation of a radical anion.

In environmental and atmospheric chemistry, reactions with radical species like the hydroxyl radical (•OH) are a primary degradation pathway for aromatic compounds. acs.orgacs.org The •OH radical typically adds to the aromatic ring, initiating a cascade of oxidative reactions. acs.orgbohrium.comresearchgate.net Theoretical studies on polychlorinated and polyfluorinated dibenzofurans show that •OH addition is a thermodynamically favorable process. bohrium.com The rate of these reactions tends to decrease with increasing halogenation. bohrium.com For this compound, •OH could add to any of the available carbon positions on the rings, with the subsequent reaction pathways potentially leading to hydroxylation, ring-opening, and eventual mineralization. The formation of mixed halogenated dibenzofurans can also occur via the condensation of phenoxy radicals under combustion conditions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a molecule like 1-Bromo-6-fluorodibenzo[b,d]furan, a combination of 1H, 13C, and 19F NMR experiments would be essential for unambiguous structural assignment.

Proton (1H) NMR Spectroscopy

In a hypothetical 1H NMR spectrum of this compound, one would expect to observe signals for the six aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the oxygen atom of the furan (B31954) ring. The multiplicity of each signal (singlet, doublet, triplet, etc.) would be determined by the spin-spin coupling with neighboring protons. The coupling constants (J values) would provide valuable information about the relative positions of the protons on the aromatic rings.

Carbon-13 (13C) NMR Spectroscopy

A 13C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the dibenzofuran (B1670420) skeleton. The chemical shifts would be indicative of the electronic environment of each carbon. Carbons directly attached to the electronegative bromine, fluorine, and oxygen atoms would exhibit characteristic downfield shifts.

Fluorine-19 (19F) NMR Spectroscopy

19F NMR is a highly sensitive technique that would provide direct information about the fluorine substituent. A single signal would be expected for the fluorine atom at the 6-position. The chemical shift and coupling of this signal with neighboring protons (H-F coupling) would further confirm the substitution pattern.

Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons over multiple bonds, respectively, allowing for a complete and unambiguous structural elucidation.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C12H6BrFO), high-resolution mass spectrometry (HRMS), such as Electrospray Ionization-Time of Flight (ESI-TOF), would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom (79Br and 81Br isotopes in an approximate 1:1 ratio). Analysis of the fragmentation pattern could provide further structural information.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to see absorption bands corresponding to:

Aromatic C-H stretching vibrations.

C=C stretching vibrations of the aromatic rings.

The C-O-C stretching of the furan ring.

C-Br and C-F stretching vibrations.

Without experimental data, the exact frequencies for these vibrations in this compound cannot be specified.

Electronic Spectroscopy for Optoelectronic Characterization

The electronic properties of organic materials are paramount to their function in optoelectronic devices. Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule, providing insights into its light-absorbing and emitting capabilities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For a compound like this compound, the UV-Vis spectrum would be expected to show characteristic absorption bands associated with the π-π* transitions of the dibenzofuran core. The position and intensity of these bands are influenced by the nature and position of the substituents. The bromo and fluoro groups, with their differing electronic effects (inductive vs. resonance), would likely cause shifts in the absorption maxima compared to the parent dibenzofuran molecule.

Based on studies of similar aromatic compounds, one would anticipate absorption maxima in the range of 250-350 nm. The optical band gap (Eg) can be estimated from the onset of the absorption spectrum using the equation Eg = 1240/λonset, where λonset is the wavelength at which absorption begins.

Parameter Expected Value Range
Absorption Maxima (λmax)250 - 350 nm
Optical Band Gap (Eg)3.5 - 4.5 eV

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by absorbing light. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a critical parameter for materials intended for use in OLEDs. The presence of a heavy atom like bromine in this compound could potentially lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state.

Thermal Analysis Techniques for Material Stability Assessment

The thermal stability of an organic material is a crucial factor for its processing and long-term device performance. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used to evaluate this stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis provides the decomposition temperature (Td), which is typically defined as the temperature at which 5% weight loss occurs. For fluorinated and brominated aromatic compounds, a high decomposition temperature is generally expected, indicating good thermal stability. rsc.org The strength of the C-F and C-Br bonds, as well as the rigidity of the dibenzofuran core, contribute to this stability. rsc.org

Parameter Expected Value
Decomposition Temperature (Td at 5% weight loss)> 300 °C

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures of phase transitions, such as melting (Tm) and glass transition (Tg). These parameters are important for understanding the material's morphology and processing window. For a crystalline material like this compound, a sharp endothermic peak corresponding to its melting point would be observed. The absence of a glass transition would indicate a highly crystalline nature.

Parameter Expected Observation
Melting Temperature (Tm)A distinct endothermic peak
Glass Transition Temperature (Tg)Likely not observed if highly crystalline

Electrochemical Characterization for Frontier Molecular Orbital Energy Levels

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.net These energy levels are critical for predicting charge injection and transport properties in electronic devices.

By measuring the onset oxidation (Eox) and reduction (Ered) potentials, the HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc+) often used as an internal standard:

HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

The electrochemical band gap (Egec) can then be calculated as the difference between the LUMO and HOMO energy levels. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to lower both the HOMO and LUMO energy levels compared to unsubstituted dibenzofuran, potentially improving air stability and facilitating electron injection.

Parameter Expected Value Range (vs. Fc/Fc+)
Onset Oxidation Potential (Eox)+0.5 to +1.5 V
Onset Reduction Potential (Ered)-1.5 to -2.5 V
HOMO Energy Level-5.3 to -6.3 eV
LUMO Energy Level-2.3 to -3.3 eV
Electrochemical Band Gap (Egec)3.0 - 4.0 eV

Computational and Theoretical Studies on 1 Bromo 6 Fluorodibenzo B,d Furan and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net This method is valued for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.orgresearchgate.netaps.org DFT calculations are instrumental in predicting various molecular properties, including electronic structure, reactivity, and spectroscopic data.

Analysis of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels and Optical Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. muni.cz The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. muni.czresearchgate.net

For polycyclic aromatic hydrocarbons and their halogenated derivatives, the HOMO-LUMO gap is influenced by molecular size and the extent of halogenation. muni.cz Theoretical studies on related polychlorinated dibenzofurans (PCDFs) have shown that increasing the number of chlorine atoms tends to decrease the magnitude of the HOMO-LUMO gap, suggesting that more highly chlorinated congeners are likely more susceptible to further reactions. muni.cz This trend is attributed to the influence of the halogen atoms on the electronic distribution within the molecule.

DFT calculations can be used to compute the HOMO and LUMO energy levels for 1-Bromo-6-fluorodibenzo[b,d]furan. These values, in turn, allow for the determination of the optical band gap, which is essential for understanding the material's potential applications in organic electronics. For instance, in studies of other dibenzofuran (B1670420) derivatives, DFT calculations have been used to estimate HOMO-LUMO energy levels to evaluate their suitability as hole-transport materials in devices like organic and perovskite solar cells. acs.org

Compound ClassTypical HOMO Energy (eV)Typical LUMO Energy (eV)Typical HOMO-LUMO Gap (eV)
Dibenzo-p-dioxin--8.024 (AM1 method) muni.cz
Chlorinated Dibenzo-p-dioxinsVaries with chlorinationVaries with chlorinationDecreases with chlorination muni.cz
Dibenzofuran DerivativesOverestimated by DFT in vacuumOverestimated by DFT in vacuumSystematically higher than experimental acs.org

Calculation of Dipole Moments and Charge Distribution

DFT calculations are a reliable method for determining the dipole moments and the partial atomic charges on each atom in a molecule. vub.be For halogenated compounds, the position and nature of the halogen atoms (e.g., bromine and fluorine in this compound) will create an asymmetrical electron distribution, resulting in a net dipole moment. libretexts.org The anisotropic charge distribution on halogen atoms is a key factor in forming halogen bonds, a type of noncovalent interaction. acs.org Understanding the charge distribution is also critical for predicting how the molecule will interact with other molecules and its susceptibility to nucleophilic or electrophilic attack. muni.cz

Elucidation of Reaction Mechanisms and Transition States in Dibenzo[b,d]furan Formation

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including the formation of dibenzo[b,d]furans. These calculations can map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated activation barriers. mdpi.comnih.gov

Studies on the gas-phase formation of dibenzofuran from precursors like benzofuran (B130515) have utilized DFT to propose detailed reaction pathways. mdpi.comnih.govbohrium.com For example, one proposed mechanism involves the reaction of benzofuran with a cyclopentadienyl (B1206354) radical, proceeding through several elementary steps: addition, ring closure, H-shifts, and C-C bond cleavage, with the latter often being the rate-determining step due to a high energy barrier. mdpi.comnih.gov Other theoretical investigations have focused on the formation of chlorinated dibenzofurans, highlighting pathways such as bimolecular reactions of precursors like phenoxy radicals. The study of the reaction between 2,3,7,8-tetrachlorodibenzofuran (B131793) and hydrogen peroxide has also been explored using DFT, revealing a mechanism involving nucleophilic aromatic substitution. nih.gov

While specific studies on the formation of this compound were not found, these related works demonstrate the capability of DFT to elucidate the complex reaction steps and transition states involved in the synthesis of halogenated dibenzo[b,d]furans.

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, which is invaluable for the identification and characterization of new compounds. bohrium.comsissa.itmdpi.com DFT can be employed to calculate vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. sissa.itresearchgate.net

For halogenated organic compounds, the accuracy of these predictions is crucial. sissa.it DFT methods, when carefully chosen, can provide accurate anharmonic vibrational frequencies. sissa.it Hybrid approaches, combining DFT with higher-level methods like coupled-cluster theory, can yield results in remarkable agreement with experimental data. sissa.itmdpi.com In the context of NMR, relativistic effects can be significant for heavier halogens like bromine, and advanced computational approaches may be necessary for the accurate prediction of chemical shifts for carbon atoms bonded to them. researchgate.net The prediction of these spectroscopic signatures for this compound would provide a theoretical benchmark to confirm its structure and purity in a laboratory setting.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov While dibenzo[b,d]furan itself is a relatively rigid planar molecule, MD simulations can be particularly useful for understanding how its derivatives interact with other molecules or biological systems.

For halogenated aromatic compounds, MD simulations have been used in combination with quantum mechanics/molecular mechanics (QM/MM) methods to study their metabolic pathways. nih.gov For instance, simulations have helped to delineate the metabolic mechanism of polybrominated diphenyl ethers (PBDEs), which can lead to the formation of polybrominated dibenzofurans (PBDFs). nih.gov Such simulations can reveal how the molecule fits into an enzyme's active site and the dynamics of the interaction. nih.gov While no specific MD simulations for this compound were identified, this approach holds potential for exploring its environmental fate and interactions with biological macromolecules.

Theoretical Studies on Structure-Property Relationships in Halogenated Dibenzo[b,d]furans

Understanding the relationship between the chemical structure of halogenated dibenzo[b,d]furans and their physical, chemical, and biological properties is a major focus of theoretical research. nih.govepa.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate molecular descriptors with observed activities or properties. nih.govoup.comacs.org

For halogenated dibenzofurans, the number, type (e.g., bromine vs. chlorine), and position of the halogen atoms profoundly influence their properties. nih.govacs.org Theoretical studies have shown that properties like polarizability and quadrupole moments change systematically with the chlorination pattern. acs.org These electronic properties, in turn, can be correlated with the biological activity of these compounds. acs.org For example, models have been developed to predict the toxicity of polychlorinated dibenzofurans based on calculated electronic properties. acs.org Such models are crucial for assessing the potential environmental impact and hazard of the vast number of possible halogenated congeners. nih.gov

Applications of Halogenated Dibenzofurans in Advanced Functional Materials

Postulated Applications of 1-Bromo-6-fluorodibenzo[b,d]furan in Advanced Functional Materials

The unique combination of a bromine and a fluorine atom on the dibenzofuran (B1670420) scaffold suggests that this compound could be a valuable component in various advanced functional materials. The bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, while the highly electronegative fluorine atom can significantly influence the electronic properties of the molecule.

Incorporation into Thermally Activated Delayed Fluorescence (TADF) Emitters

While no studies have specifically incorporated this compound into Thermally Activated Delayed Fluorescence (TADF) emitters, the general strategy of using halogenated aromatic compounds as building blocks is prevalent in TADF material design. The dibenzofuran core can act as a rigid electron-accepting unit. The presence of the heavy bromine atom could potentially enhance spin-orbit coupling, which might influence the rate of intersystem crossing, a key process in the TADF mechanism. However, without experimental data, its suitability as a TADF component remains speculative.

Utilization in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

Halogenated dibenzofurans are generally acknowledged as important intermediates for OLED materials. uyanchem.com Compounds like 6-bromo-3-chlorodibenzo[b,d]furan are explicitly mentioned as materials for such applications. uyanchem.com It is plausible that this compound could serve a similar role, either as a host material or as a building block for more complex emitter molecules. The wide bandgap of the dibenzofuran unit is suitable for hosting high-energy (blue) phosphorescent or fluorescent emitters.

Application in Field-Effect Transistors (FETs) as Semiconducting Components

The rigid, planar structure of the dibenzofuran core is conducive to ordered molecular packing in the solid state, which is a prerequisite for efficient charge transport in organic field-effect transistors (OFETs). The introduction of halogen atoms can modulate the intermolecular interactions and the energy levels of the semiconductor. While no FET data for this compound exists, related fluorinated aromatic compounds are known to exhibit n-type semiconducting behavior due to the electron-withdrawing nature of fluorine.

Role as Hole-Transport Materials in Thin-Film Devices, including Organic and Perovskite Solar Cells

Dibenzofuran derivatives have been explored as hole-transport materials (HTMs) in solar cells. The core's electron-rich nature and ability to form stable radical cations are desirable properties for an HTM. The halogen substituents would influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole injection from the light-absorbing layer (e.g., a perovskite) to the HTM. The bromine atom also offers a synthetic handle to attach other functional groups that could enhance solubility or film-forming properties.

Impact of Fluorine Atom on Electronic Properties: Lowering of HOMO/LUMO Levels, Enhanced Electron Injection, and Improved Oxidative Stability

The introduction of a fluorine atom into an organic semiconductor is a well-established strategy for tuning its electronic properties. The high electronegativity of fluorine generally leads to a lowering of both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels. This can improve the air stability of the material by making it more resistant to oxidation. A lower LUMO level can also facilitate electron injection from the cathode in electronic devices like OLEDs.

Table 1: Postulated Electronic Properties of this compound

PropertyPredicted Effect of Fluorine and Bromine Substitution
HOMO Energy LevelLowered (relative to unsubstituted dibenzofuran)
LUMO Energy LevelLowered (relative to unsubstituted dibenzofuran)
Band GapPotentially widened
Electron InjectionPotentially enhanced
Oxidative StabilityPotentially improved

Note: This table is predictive and not based on experimental data for the specific compound.

Influence on Supramolecular Organization and Charge Carrier Mobility through C–H···F Interactions and π-Stacking

In the solid state, the fluorine atom can participate in non-covalent interactions, such as C–H···F hydrogen bonds. These interactions, along with the inherent tendency of the planar dibenzofuran core to form π-π stacking arrangements, would dictate the supramolecular organization of this compound. The nature and strength of these intermolecular forces are critical in determining the charge carrier mobility of the material, which is a key performance metric for applications in OFETs and other electronic devices. The specific substitution pattern of the bromo and fluoro groups would play a decisive role in the final solid-state packing.

Advanced Polymer Precursors and Components with Tailored Properties

Halogenated dibenzofurans can serve as crucial monomers or precursors in the synthesis of advanced polymers. The presence of halogen atoms provides reactive sites for various polymerization reactions, such as cross-coupling reactions, allowing for their incorporation into polymer backbones. This can impart desirable properties to the resulting polymers, including enhanced thermal stability, flame retardancy, and specific electronic functionalities.

The incorporation of different halogen atoms (fluorine, chlorine, bromine) allows for fine-tuning of the polymer's properties. For instance, fluorinated polymers often exhibit high thermal and chemical resistance, while brominated and chlorinated polymers can enhance flame retardant properties. researchgate.net The precise control over the halogenation pattern on the dibenzofuran unit enables the design of polymers with tailored refractive indices, dielectric constants, and charge-transport capabilities, making them suitable for applications in optoelectronics and microelectronics.

Broader Materials Science Applications, including Piezoelectric, Pyroelectric, and Ferroelectric Materials

The potential for creating non-centrosymmetric crystal structures, a prerequisite for piezoelectricity, pyroelectricity, and ferroelectricity, is a compelling area of research for halogenated dibenzofurans. mdpi.com These properties arise from the alignment of molecular dipoles within a material. The introduction of different halogen atoms with varying electronegativities at specific positions on the dibenzofuran scaffold can create significant molecular dipole moments.

Piezoelectric materials generate an electrical charge in response to applied mechanical stress.

Pyroelectric materials generate an electrical potential when their temperature is changed.

Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field. mdpi.com

While research into the ferroelectric properties of small organic molecules is still an emerging field, the principles of molecular design suggest that halogenated dibenzofurans could be engineered to exhibit these phenomena. By controlling the crystallization process to favor non-centrosymmetric packing, it may be possible to develop novel organic ferroelectric materials based on these compounds. Such materials would offer advantages over traditional inorganic ferroelectrics, such as flexibility, lower processing temperatures, and biocompatibility. mdpi.com

The exploration of halogenated dibenzofurans as advanced functional materials is an active area of research. While specific data on this compound is not yet available, the broader family of these compounds holds considerable promise for the development of next-generation polymers and electronic materials with precisely engineered properties.

Environmental Formation and Occurrence of Halogenated Dibenzofurans

Unintentional Generation in High-Temperature Thermal Processes

High-temperature processes are significant sources of unintentionally produced halogenated dibenzofurans. pops.intpops.int These compounds are not manufactured intentionally but are formed as byproducts in processes involving organic matter and halogens under specific temperature conditions. pops.intresearchgate.net

The incineration and pyrolysis of waste materials are primary pathways for the formation of halogenated dibenzofurans. nih.govnih.govresearchgate.net Waste streams often contain a complex mixture of materials, including plastics and electronics treated with halogenated flame retardants. nih.gov

Incineration: During the combustion of municipal, hazardous, or medical waste, halogenated flame retardants can break down and reform into more stable and toxic compounds like polybrominated dibenzofurans (PBDFs). nih.govresearchgate.net The presence of both brominated and chlorinated materials in the waste feed can lead to the formation of mixed polybromochloro-dibenzofurans (PBCDFs). nih.gov Studies on the incineration of waste containing brominated flame retardants have shown that PBDFs are formed in the cooling flue gases. nih.gov The thermal treatment of plastics containing brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), often results in the formation of PBDD/Fs. nih.gov The presence of other substances like antimony(III) oxide and certain metals can increase the amount of PBDD/Fs formed. nih.gov

Pyrolysis: Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is another process that can generate halogenated dibenzofurans. acs.orgacs.org Pyrolysis of waste printed circuit boards, which contain brominated flame retardants, has been shown to form PBDD/Fs. acs.org The formation of these compounds is influenced by factors such as temperature and the presence of additives. For instance, increasing the pyrolysis temperature from 850 to 1200 °C can decrease the total PBDD/F content. acs.orgresearchgate.net While much of the research focuses on brominated and chlorinated compounds, the thermal decomposition of fluoropolymers is known to produce various fluorinated compounds, suggesting that the pyrolysis of mixed halogenated waste could potentially generate bromo-fluoro-dibenzofurans. scholaris.ca

The table below summarizes findings on the formation of halogenated dibenzofurans from thermal processes.

Thermal ProcessWaste MaterialHalogenated Dibenzofurans FormedKey Findings
IncinerationArtificial municipal solid waste with brominated flame retardantsPolybrominated dibenzofurans (PBDFs), Polybromochloro-dibenzofurans (PBCDFs)Formation occurs in cooling flue gases; presence of both bromine and chlorine leads to mixed halogenated furans. nih.gov
IncinerationPlastics with brominated flame retardants (e.g., PBDEs)Polybrominated dibenzo-p-dioxins/furans (PBDD/Fs)The use of flame retardants that are not direct precursors can decrease PBDD/F formation. nih.gov
PyrolysisWaste printed circuit boardsPolybrominated dibenzo-p-dioxins/furans (PBDD/Fs)Formation can be reduced at higher temperatures (e.g., 1200°C) and with the addition of CaO. acs.orgresearchgate.net
Pyrolysis2,4-dibromophenol (B41371) (model compound)Polybrominated dibenzofurans (PBDFs)Demonstrates the potential for PBDD/F formation from brominated phenol (B47542) precursors at temperatures up to 500 °C. acs.org

This table is based on data from the cited research articles and provides an overview of the formation of halogenated dibenzofurans under different thermal conditions.

Halogenated phenols are well-established precursors to the formation of halogenated dibenzofurans. tandfonline.comnih.govresearchgate.net Under oxidative conditions, these precursor compounds can undergo a series of reactions to form the dibenzofuran (B1670420) structure.

The condensation of two halogenated phenol molecules is a key step in this pathway. nih.gov For example, the reaction involving 2-chlorophenoxy and 2-bromophenoxy radicals can lead to the formation of mixed bromo-chloro dibenzofurans. nih.gov Theoretical studies have shown that diketo adducts formed from these radicals can initiate the formation of compounds like 4-bromo-6-chlorodibenzofuran. nih.govresearchgate.net The mechanisms for the formation of halogenated dibenzofurans from brominated and chlorinated phenol precursors are generally not sensitive to the substitution at the meta and para positions. nih.gov

The pyrolysis of labeled phenol has indicated that the mechanism for producing dibenzofuran is dependent on temperature. tandfonline.com The thermolysis of chlorinated phenols can yield polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). tandfonline.com Similarly, the pyrolysis of 2,4-dibromophenol yields bromine-containing phenols and PBDFs. acs.org This suggests that under appropriate conditions, the presence of bromo- and fluoro-substituted phenols in a high-temperature environment could serve as precursors for the formation of 1-Bromo-6-fluorodibenzo[b,d]furan.

Isomer Distribution and Congener-Specific Characterization in Environmental Matrices

The analysis of halogenated dibenzofurans in environmental samples presents a significant analytical challenge due to the vast number of possible isomers and congeners. nih.govsigmaaldrich.comfood.gov.uk Congener-specific analysis is crucial for understanding the sources, transport, and fate of these compounds. pops.int

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has proven beneficial for identifying classes of halogenated compounds in complex samples like fire debris. nih.gov Studies on fire debris from household and electronics fires have revealed the presence of a significant amount of polybrominated dibenzofurans. nih.gov Notably, electronics-rich fires also produced mixed halogenated (bromo/chloro) dibenzofurans, many of which lacked commercially available standards for specific congener identification. nih.govsigmaaldrich.com This highlights a major gap in the ability to quantify all present congeners, which would likely include mixed halogenated species containing fluorine, such as this compound.

In food matrices, the occurrence of mixed halogenated dibenzofurans has been observed, with shellfish, fish, liver, and eggs showing a higher frequency of detection. food.gov.uknih.gov The congener profiles of PBDD/Fs in various environmental matrices can serve as fingerprints for source apportionment. pops.int However, different congener profiles between PBDD/Fs and PCDD/Fs in the environment suggest different sources and formation mechanisms. pops.int The analysis of human blood samples has also detected PBDD/Fs, contributing to the total toxic equivalency (TEQ). nih.gov

Mechanistic Understanding of Formation Pathways in Complex Industrial and Environmental Systems

The formation of halogenated dibenzofurans in industrial and environmental systems can occur through several mechanisms, primarily categorized as precursor-mediated formation and de novo synthesis. flemingcollege.caaaqr.org

Precursor Pathway: This is considered the most significant pathway for PBDD/F formation, especially from the combustion of brominated flame retardants. flemingcollege.ca It involves the transformation of precursor compounds, such as halogenated phenols and diphenyl ethers, into dibenzofurans through reactions like condensation and cyclization. tandfonline.comnih.govresearchgate.net For instance, the condensation of 2-chlorophenoxy and 2-bromophenoxy radicals is a key step in forming mixed halogenated dibenzofurans. nih.gov The presence of bromine in a combustion system can enhance the formation of chlorinated dibenzofurans. flemingcollege.caresearchgate.net

De Novo Synthesis: This pathway involves the formation of halogenated dibenzofurans from basic carbon structures in the presence of halogens and a catalyst, typically at temperatures between 200 and 400°C. iafss.org This process is considered a major formation pathway for PCDD/Fs in municipal solid waste incinerators. aaqr.orgaaqr.org

The formation mechanisms are complex and influenced by various factors, including temperature, the presence of catalysts (like copper), and the specific types of halogens and organic matter present. acs.orgiafss.org The interaction between different halogens can also play a role; for example, bromine can facilitate chlorination through the formation of BrCl. nih.gov Understanding these intricate pathways is essential for developing strategies to control and mitigate the unintentional formation of these hazardous compounds. pops.int

Future Research Directions and Unresolved Challenges in 1 Bromo 6 Fluorodibenzo B,d Furan Chemistry

Development of More Sustainable, Atom-Economical, and Scalable Synthetic Routes

A primary goal is to move towards C-H activation strategies, which offer a more direct and atom-economical approach to forming the dibenzofuran (B1670420) core or functionalizing it. cas.cnresearchgate.net For instance, developing a palladium-catalyzed phenol-directed C-H activation/C-O cyclization that is efficient for precursors bearing electron-withdrawing groups like fluorine would be a significant advancement. researchgate.net Furthermore, exploring metal-free synthesis conditions, such as domino reactions involving electrocyclization, presents an opportunity to reduce cost and metal contamination in the final products. nih.gov The use of environmentally benign solvents and reusable catalysts, like Pd/C, should also be a central focus. acs.org

Table 1: Comparison of a Hypothetical Current vs. a Proposed Sustainable Synthetic Route

MetricCurrent Route (e.g., Multi-step Cross-Coupling)Proposed Future Route (e.g., C-H Activation Cascade)
Number of Steps 3 - 51 - 2
Key Reactions Ullmann condensation, Suzuki/Buchwald-Hartwig couplingDirected C-H activation, Oxidative cyclization
Catalyst Homogeneous Pd or Cu complexesReusable heterogeneous catalyst (e.g., Pd/C) or metal-free
Atom Economy Low to ModerateHigh
E-Factor (Waste/Product) HighLow
Scalability Challenging due to purification and costPotentially high, especially with flow chemistry integration

This table illustrates the potential improvements a sustainable route could offer. Research should focus on turning these proposed advantages into reality through systematic investigation of reaction conditions and catalyst design.

Exploration of Novel Functional Group Transformations for Enhanced Molecular Diversity

The bromine and fluorine atoms on the 1-Bromo-6-fluorodibenzo[b,d]furan core are not merely passive substituents; they are versatile synthetic handles. The bromine atom is ripe for a host of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Future work should explore the limits of these reactions on this specific substrate, particularly under mild, modern catalytic conditions.

A more challenging but highly rewarding area is the development of late-stage functionalization (LSF) techniques. nih.govacs.org LSF allows for the modification of a complex molecule in the final stages of a synthesis, rapidly generating a library of analogues from a common intermediate. scispace.com For this compound, this could involve:

Selective C–H Functionalization: Developing methods to selectively activate and transform other C-H bonds on the aromatic core without disturbing the existing halogens. nih.gov

Fluorine as a Leaving Group: While the C-F bond is strong, it can participate in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is sufficiently electron-deficient or activated. acs.orgrsc.org Exploring novel SNAr conditions could unlock new pathways to derivatives that are difficult to access otherwise.

Bromine Modification: Beyond cross-coupling, catalytic methods for late-stage C-Br bond transformation into other functionalities (e.g., -OH, -NH2, -CF3) would be highly valuable. researchgate.net

Rational Design and Optimization of Halogenated Dibenzofurans for Next-Generation Functional Materials

Dibenzofurans are a privileged scaffold in materials science, particularly for organic light-emitting diodes (OLEDs). google.comgoogle.com They are often used as host materials for phosphorescent emitters or as charge-transporting components. google.com The introduction of halogen atoms, like in this compound, significantly modulates the electronic properties (e.g., HOMO/LUMO levels, triplet energy) of the molecule.

Future research should focus on the rational design of new functional materials based on this core. By systematically modifying the 1-bromo and 6-fluoro positions, it is possible to fine-tune the material's properties for specific applications. For example, attaching electron-donating or electron-withdrawing groups via the bromine handle can precisely adjust the energy levels to optimize charge injection and transport in an OLED device. frontiersin.org The fluorine atom, with its high electronegativity, can enhance thermal stability and influence molecular packing in the solid state. nih.gov

Table 2: Hypothetical Tuning of Optoelectronic Properties via Functionalization

Position 1 Substituent (Replacing Br)Predicted HOMO (eV)Predicted LUMO (eV)Predicted Triplet Energy (eV)Potential Application
-H (Reference)-5.9-2.12.9Blue Phosphorescent Host
-Diphenylamine (Hole-transporting)-5.5-2.02.7Hole-Transport Layer / Green Phosphorescent Host
-Benzonitrile (Electron-withdrawing)-6.2-2.52.8Electron-Transport Layer
-Carbazole (Bipolar)-5.7-2.22.8Bipolar Host Material

This illustrative table shows how targeted modifications could lead to materials with tailored electronic characteristics for various roles in advanced OLEDs. frontiersin.orgnih.gov

Deeper Interrogation of Structure-Property Relationships through Advanced Integrated Computational and Experimental Methodologies

To accelerate the rational design process described above, a synergistic approach combining computational chemistry and experimental validation is essential. bohrium.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the geometric and electronic properties of molecules before they are synthesized. mdpi.comresearchgate.net

Future work in this area should focus on:

Accurate Prediction: Benchmarking and refining computational methods to accurately predict the properties of poly-halogenated aromatic compounds, where relativistic effects from atoms like bromine can be significant. researchgate.netrsc.org

Screening Libraries: Using high-throughput computational screening to evaluate virtual libraries of this compound derivatives to identify the most promising candidates for synthesis.

Understanding Interactions: Modeling intermolecular interactions to predict solid-state packing, which is crucial for charge transport properties in organic semiconductor films.

Feedback Loop: Establishing a tight feedback loop where experimental results (e.g., from spectroscopy, electrochemistry, and device testing) are used to refine and improve the predictive power of the computational models. worldscientific.com This integrated approach minimizes trial-and-error synthesis and leads to a more profound understanding of how molecular structure dictates material function.

Addressing Environmental Implications and Developing Strategies for Mitigation and Remediation of Related Compounds

Halogenated aromatic compounds, a class that includes dibenzofurans, are often associated with environmental persistence and potential toxicity. nih.govresearchgate.net Polychlorinated dibenzofurans (PCDFs) are well-known persistent organic pollutants (POPs). researchgate.net While this compound is a specific research chemical and not a widespread contaminant, the development of any new halogenated compound must be accompanied by an assessment of its potential environmental lifecycle.

Unresolved challenges and future research directions include:

Biodegradation Pathways: Investigating the microbial degradation of mixed bromo-fluoro aromatic compounds. While degradation pathways for chlorinated compounds are known, the influence of fluorine and bromine together is less understood. researchgate.netnih.gov Research could focus on identifying or engineering microbes and enzymes capable of cleaving the C-Br and C-F bonds.

Toxicity Assessment: Conducting ecotoxicological studies on newly synthesized derivatives to understand their potential for bioaccumulation and harm. mdpi.com This data is crucial for guiding the design of safer, more benign materials.

Remediation Technologies: Developing advanced remediation strategies for soil and water contaminated with halogenated dibenzofurans. researchgate.netrsc.org This could include novel photocatalytic decomposition methods or advanced oxidation processes that can effectively mineralize these stable compounds. core.ac.uk Designing materials with built-in degradability, for example, by incorporating bonds that are susceptible to specific environmental triggers, represents a proactive approach to mitigating long-term environmental impact.

By proactively addressing these environmental concerns, chemists can ensure that the development of novel materials based on the this compound scaffold proceeds in a responsible and sustainable manner.

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-6-fluorodibenzo[b,d]furan, considering halogenation selectivity and yield?

Methodological Answer: Regioselective halogenation of dibenzofuran derivatives requires careful control of reaction conditions. For bromination, electrophilic aromatic substitution (EAS) using Br₂ with Lewis acids (e.g., FeBr₃) is common, but steric and electronic effects of existing substituents (e.g., fluorine) must be optimized to avoid side products. Fluorination may employ halogen-exchange reactions (e.g., Balz-Schiemann) or directed ortho-metalation strategies. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹, C-F at ~1000–1100 cm⁻¹) and validates bond formation .
  • NMR : ¹H/¹³C NMR confirms substitution patterns; ¹⁹F NMR quantifies fluorine environments.
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic ratio) .

Q. What analytical methods are recommended for purity assessment and quantification?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (MS) are preferred. Calibration curves using certified reference standards ensure accurate quantification. For trace impurities, tandem MS (MS/MS) enhances sensitivity .

Advanced Research Questions

Q. How do weak intermolecular interactions influence the crystal packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using programs like SHELXL reveals halogen bonding (C-Br⋯π) and π-π stacking interactions. Hirshfeld surface analysis quantifies interaction contributions. Computational tools (e.g., CrystalExplorer) model electrostatic potentials to predict packing motifs. Fluorine’s electronegativity may disrupt symmetry, requiring twinning corrections during refinement .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer: Density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra. Molecular dynamics (MD) simulations evaluate solvent effects on stability. Validation against experimental data (e.g., FT-IR, UV) ensures accuracy .

Q. How do bromine and fluorine substituents affect the aromaticity and stability of the dibenzofuran core?

Methodological Answer: Nucleus-independent chemical shift (NICS) calculations quantify aromaticity. Bromine’s electron-withdrawing effect reduces π-electron density, while fluorine’s inductive effect stabilizes the ring. Thermogravimetric analysis (TGA) measures thermal stability, and cyclic voltammetry (CV) assesses redox behavior. Substituent positioning alters resonance structures, which can be visualized via electrostatic potential maps .

Q. What role does this compound play in the development of photoinitiators or optoelectronic materials?

Methodological Answer: As a dibenzofuran derivative, it serves as an electron donor in Type II photoinitiators. Its HOMO energy level, calculated via DFT, determines electron-transfer efficiency with iodonium salts (e.g., diphenyliodonium hexafluorophosphate). Photopolymerization kinetics are monitored using real-time FT-IR or photo-DSC to evaluate initiation efficiency .

Data Contradiction & Validation

Q. How can researchers resolve discrepancies in reported synthetic yields for halogenated dibenzofurans?

Methodological Answer: Systematic reproducibility studies should control variables like solvent polarity, temperature, and catalyst loading. Kinetic studies (e.g., in situ FT-IR) track intermediate formation. Cross-validation with alternative methods (e.g., Ullmann coupling for bromine introduction) identifies optimal pathways. Meta-analyses of published protocols highlight trends in regioselectivity .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

Methodological Answer: Discrepancies arise from approximations in DFT functionals (e.g., neglecting solvent effects). Hybrid QM/MM (quantum mechanics/molecular mechanics) methods improve accuracy. Experimental validation via Hammett plots or kinetic isotope effects (KIE) clarifies mechanistic pathways. Collaborative benchmarking against databases (e.g., NIST) refines computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.